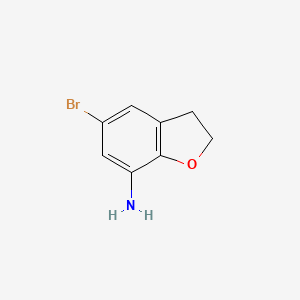

5-Bromo-2,3-dihydrobenzofuran-7-amine

描述

属性

CAS 编号 |

219963-64-1 |

|---|---|

分子式 |

C8H8BrNO |

分子量 |

214.06 g/mol |

IUPAC 名称 |

5-bromo-2,3-dihydro-1-benzofuran-7-amine |

InChI |

InChI=1S/C8H8BrNO/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4H,1-2,10H2 |

InChI 键 |

RMUNZENURSBKKK-UHFFFAOYSA-N |

规范 SMILES |

C1COC2=C1C=C(C=C2N)Br |

产品来源 |

United States |

相似化合物的比较

Comparison with Structural Analogs

Structural and Molecular Differences

The following table summarizes key structural and molecular differences between 5-Bromo-2,3-dihydrobenzofuran-7-amine and its analogs:

Key Observations:

- Substituent Position: The target compound’s bromine (position 5) and amine (position 7) differ from analogs with halogens at positions 6 or 7 and amines at position 3.

- Chirality: Compounds like (3R)-6-Bromo-7-chloro-2,3-dihydrobenzofuran-3-amine exhibit stereochemical complexity, which can influence biological activity and metabolic stability .

- Functional Groups: The methyl group in 5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine enhances lipophilicity, likely improving membrane permeability compared to the target compound .

Antifungal Activity

Brominated benzofuran derivatives, such as methyl 7-acetyl-5-bromo-3-(bromomethyl)-6-hydroxy-1-benzofuran-2-carboxylate (, Figure 5), exhibit synergistic antifungal activity with amiodarone .

Cytotoxicity and Cell Proliferation

Although direct data for the target compound are unavailable, brominated nucleoside analogs like 5-Bromo-2'-deoxyuridine (BrdU) are widely used in cell proliferation assays (). The dihydrobenzofuran scaffold in the target compound may offer a structurally distinct platform for designing cytotoxic agents, particularly if coupled with functional groups that enhance DNA intercalation or enzyme inhibition .

准备方法

Bromination of 2,3-Dihydrobenzofuran-7-carboxamide

A foundational approach involves bromination of 2,3-dihydrobenzofuran-7-carboxamide (3 ) using bromine in acetic acid with sodium acetate as a base. This reaction proceeds at 80°C for 3 hours, yielding 5-bromo-2,3-dihydrobenzofuran-7-carboxamide (4 ) with an 80% yield. The carboxamide group at position 7 directs electrophilic bromination to the meta position (C5) due to its electron-withdrawing nature, ensuring regioselectivity.

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Bromine concentration | 1.60 mmol in acetic acid |

| Catalyst | Sodium acetate (2.21 mmol) |

| Temperature | 80°C |

| Time | 3 hours |

Nitration and Reduction Strategy

An alternative pathway begins with nitration of 2,3-dihydrobenzofuran-7-carboxamide (3 ) using nitric acid and trifluoroacetic acid (TFA) at low temperatures to yield 5-nitro-2,3-dihydrobenzofuran-7-carboxamide (5 ). Subsequent reduction of the nitro group with tin(II) chloride dihydrate in ethyl acetate under reflux conditions produces 5-amino-2,3-dihydrobenzofuran-7-carboxamide (6 ). Adapting this method, bromination at C5 prior to nitration could theoretically yield the target compound, though positional competition between bromine and nitro groups necessitates careful optimization.

Functional Group Interconversion

Carboxamide-to-Amine Conversion

The direct reduction of 5-bromo-2,3-dihydrobenzofuran-7-carboxamide (4 ) to the primary amine remains underexplored in the literature. However, analogous transformations suggest potential routes:

-

Hofmann Degradation : Treating 4 with a strong base (e.g., NaOH) and bromine could convert the carboxamide to a primary amine, though this risks side reactions such as ring opening.

-

Enzymatic Hydrolysis : Lipase-catalyzed hydrolysis of 4 to 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid, followed by Curtius rearrangement, offers a speculative pathway.

Catalytic Systems and Optimization

Bromination Catalysts

The use of mixed solid catalysts, such as copper chloride and ferric chloride, enhances electrophilic aromatic substitution in dihydrobenzofuran derivatives. For example, bromination of 2-phenoxyethanol with this catalyst system achieves high yields of 2,3-dihydrobenzofuran precursors.

Directed Ortho-Metalation

Directed ortho-metalation (DoM) using n-butyllithium and N,N,N′,N′-tetramethylethylenediamine (TEMED) enables precise functionalization of dihydrobenzofuran cores. This method, demonstrated in the synthesis of 2,3-dihydrobenzofuran-7-carboxylic acid (2 ), could be adapted to introduce bromine or amino groups at specific positions.

Challenges and Limitations

Regiochemical Control

Competing directing effects between the dihydrofuran oxygen and substituents (e.g., bromine, carboxamide) complicate regioselectivity. For instance, nitration of 5-bromo-2,3-dihydrobenzofuran may favor positions 4 or 6 due to the meta-directing influence of bromine.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-Bromo-2,3-dihydrobenzofuran-7-amine?

- Answer : The compound can be synthesized via catalytic hydrogenation of nitro intermediates. For example, 7-nitro derivatives of dihydrobenzofuran are reduced using palladium/carbon catalysts under hydrogen to yield the corresponding amine . Alternative routes involve reductive amination of aldehyde precursors (e.g., 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde, CAS 281678-73-7) using ammonia or amine donors in the presence of reducing agents like sodium cyanoborohydride .

Q. How is the purity and structural integrity of this compound validated?

- Answer :

- Chromatography : HPLC or GC-MS with polar stationary phases (e.g., C18 columns) and acetonitrile/water gradients to resolve impurities .

- Spectroscopy : H/C NMR analysis confirms regiochemistry (e.g., bromo substitution at C5, amine at C7). Key signals include aromatic protons (δ 6.5–7.2 ppm) and dihydrofuran CH groups (δ 2.8–3.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H] at m/z 213.00 (CHBrNO) .

Q. What safety protocols are critical when handling this compound?

- Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation sensitization (Risk Phrase R42) .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How does the bromo substituent influence the compound’s reactivity in cross-coupling reactions?

- Answer : The bromine at C5 enables Suzuki-Miyaura couplings with aryl boronic acids (e.g., 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid, CAS 690632-72-5) to generate biaryl derivatives. Optimize with Pd(PPh) (1–5 mol%) in THF/water (3:1) at 80°C for 12–24 hours . Competing side reactions (e.g., debromination) are minimized using microwave-assisted protocols .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Answer :

- Batch Consistency : Verify purity (>98% by HPLC) to exclude impurities (e.g., residual aldehyde from incomplete reduction) .

- Assay Variability : Use orthogonal assays (e.g., BrdU cell proliferation vs. MTT viability) to confirm activity .

- Solubility Adjustments : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid precipitation in aqueous media .

Q. How do structural analogs (e.g., chloro, methoxy substitutions) affect pharmacological properties?

- Answer : SAR studies show:

- Methoxy analogs (e.g., 5-Methoxy-2,3-dihydrobenzofuran-3-amine) exhibit reduced lipophilicity (cLogP ~1.2 vs. 2.5 for bromo), impacting blood-brain barrier penetration .

- Chloro derivatives demonstrate enhanced electrophilicity, improving covalent binding to target proteins but increasing toxicity .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Answer :

- Acidic Conditions (pH <3) : Rapid degradation via amine protonation and ring-opening (t <1 hour at 25°C) .

- Thermal Stability : Decomposes above 150°C, forming brominated byproducts (e.g., HBr gas detected via FTIR) .

Methodological Best Practices

- Synthetic Optimization : Screen palladium catalysts (e.g., Pd(OAc) vs. PdCl) to enhance coupling yields .

- Data Reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) to mitigate batch-to-batch variability .

- Analytical Validation : Use deuterated solvents (e.g., DMSO-d) for NMR to avoid signal overlap from residual protons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。